molecular formula C19H22N2 B14587244 1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole CAS No. 61055-84-3

1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole

Cat. No.: B14587244
CAS No.: 61055-84-3
M. Wt: 278.4 g/mol
InChI Key: IIOZQAXBWNPZEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole is a synthetic organic compound that features a naphthalene moiety attached to a hexyl chain, which is further connected to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, followed by the introduction of the hexyl chain and finally the imidazole ring. Key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.

    Reduction: The imidazole ring can be reduced to form imidazolines.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Imidazolines.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The naphthalene moiety can intercalate with DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole is unique due to its combined structural features of naphthalene and imidazole, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

61055-84-3

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

1-(2-naphthalen-1-ylhexyl)imidazole

InChI

InChI=1S/C19H22N2/c1-2-3-7-17(14-21-13-12-20-15-21)19-11-6-9-16-8-4-5-10-18(16)19/h4-6,8-13,15,17H,2-3,7,14H2,1H3

InChI Key

IIOZQAXBWNPZEC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CN1C=CN=C1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.